3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
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Overview
Description
3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxybenzoyl group, a pyrrolo[2,3-b]pyridine core, and a benzamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its reactivity and properties.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxybenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide: This compound shares a similar core structure but differs in the functional groups attached.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another compound with a similar pyridine core but different substituents.
Uniqueness
3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
858119-34-3 |
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Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C22H17N3O3/c1-28-16-7-3-5-14(11-16)20(26)18-12-25-22-19(18)17(8-9-24-22)13-4-2-6-15(10-13)21(23)27/h2-12H,1H3,(H2,23,27)(H,24,25) |
InChI Key |
QXLDULNZYGXKDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=NC=CC(=C23)C4=CC(=CC=C4)C(=O)N |
Origin of Product |
United States |
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